molecular formula C18H15N3 B1402805 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline CAS No. 1314446-36-0

2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline

Cat. No. B1402805
CAS RN: 1314446-36-0
M. Wt: 273.3 g/mol
InChI Key: OCDDPPOFFHBGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are a class of compounds that have a wide range of biological activities. They are often used in the development of new drugs due to their diverse chemical structures and biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves a series of reactions including condensation, esterification, and substitution . For example, 2-(1H-Indol-3-yl)acetic acid can be synthesized by esterification with a catalytic amount of sulfuric acid in ethanol .


Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using various spectroscopic techniques such as FTIR, NMR, and mass spectroscopy .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, 2-(1H-Indol-3-yl)acetic acid can react with hydrazine hydrate in methanol to form 2-(1H-Indol-3-yl)acetohydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectroscopy .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound and its biological target. Some indole derivatives have been found to inhibit certain enzymes or bind to specific proteins .

Safety and Hazards

Safety and hazards associated with indole derivatives can vary depending on the specific compound. It’s important to handle these compounds with care to avoid exposure and potential health risks .

Future Directions

Future research on indole derivatives could focus on further structural modification and optimization to obtain drug candidates with effective activities in vivo .

properties

IUPAC Name

2-(1H-indol-3-yl)-6,7-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-11-7-16-17(8-12(11)2)21-18(10-20-16)14-9-19-15-6-4-3-5-13(14)15/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDPPOFFHBGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline
Reactant of Route 2
Reactant of Route 2
2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline
Reactant of Route 3
Reactant of Route 3
2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline
Reactant of Route 4
Reactant of Route 4
2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline
Reactant of Route 5
Reactant of Route 5
2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline
Reactant of Route 6
2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.